1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15(2)13-21(26)25-11-9-24(10-12-25)20-8-7-19(22-23-20)18-6-5-16(3)17(4)14-18/h5-8,14-15H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXGNOHWXOLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory effects, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one can be compared with other pyridazinone derivatives such as:
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity similar to indomethacin.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their CDK2 inhibitory activity and potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits.
Biological Activity
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic compound characterized by its unique structural features combining a piperazine ring with a pyridazine moiety and a propanone group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 324.42 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 324.42 g/mol |
| CAS Number | 1021035-59-5 |
| Density | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Research indicates that compounds with piperazine and pyridazine moieties often exhibit significant antimicrobial properties. A study exploring various derivatives of piperazine demonstrated that modifications can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the dimethylphenyl group may contribute to this activity by increasing lipophilicity, facilitating membrane penetration.
Anticancer Properties
The anticancer potential of this compound has been investigated in various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting proliferation in prostate and breast cancer cell lines.
Neuropharmacological Effects
The piperazine ring is known for its neuropharmacological effects. Compounds containing this moiety are often explored for their potential as anxiolytics or antidepressants. Initial screening suggests that this compound may interact with serotonin receptors, indicating possible applications in treating mood disorders.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyridazine were tested for their anticancer properties against several cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity, particularly against breast cancer cells (MCF-7). The study highlighted the importance of structural variations in developing more effective anticancer agents.
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on various piperazine derivatives to evaluate their antibacterial activity. The findings indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Mechanistic Insights
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. For instance:
- Cell Cycle Regulation : The compound may modulate cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : It may activate caspases and influence Bcl-2 family proteins, promoting apoptotic pathways.
Q & A
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Answer : Potential causes and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound purity : Re-test batches using orthogonal methods (e.g., HPLC + NMR).
- Species differences : Compare human vs. rodent receptor isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
